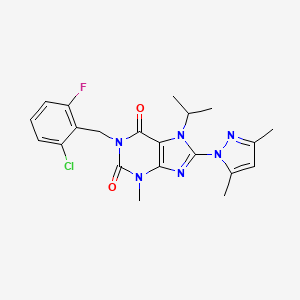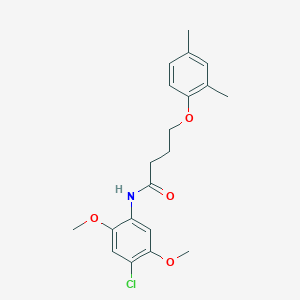![molecular formula C16H14N4O3 B2855363 Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate CAS No. 1797822-83-3](/img/structure/B2855363.png)
Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate: is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The compound has garnered attention due to its unique structural features and potential utility in scientific research.
Mecanismo De Acción
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to inhibit cdk2, a key regulator of cell cycle progression .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They can interact with electron-donating groups (EDGs) at position 7 on the fused ring to improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with similar structures have been found to affect the irak4 pathway, which regulates the production of inflammatory cytokines and chemokines .
Result of Action
Compounds with similar structures have been found to inhibit the growth of various cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of amidoximes with trifluoroacetic anhydride or ethyl chloroformate[_{{{CITATION{{{1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-020-02849-4). Another method involves the reaction of amidines with acetoacetate or ethyl ethoxymethylidenemalonate[{{{CITATION{{{_1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has shown potential as a tool for studying intracellular processes and chemosensors. Its fluorescent properties make it useful for imaging and tracking cellular components.
Medicine: The compound has been investigated for its antitumor properties. It has shown promise as a scaffold for developing new anticancer drugs, making it a valuable candidate for medicinal chemistry research.
Industry: In the materials science industry, this compound can be used in the design of organic materials with specific properties, such as fluorescence or conductivity.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities.
Fluorophores: Compounds with fluorescent properties used in imaging and sensing applications.
Uniqueness: Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate stands out due to its specific substitution pattern and potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
methyl 4-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-7-14-17-8-13(9-20(14)19-10)18-15(21)11-3-5-12(6-4-11)16(22)23-2/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWCFHBWOCRUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2855285.png)


![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)

![N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2855296.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)


![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)
